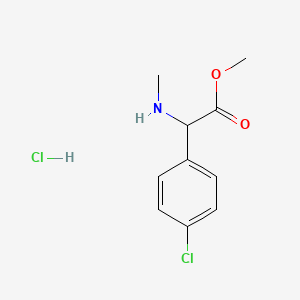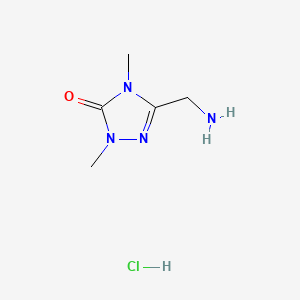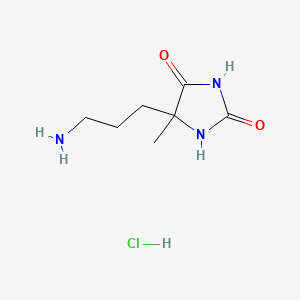![molecular formula C11H19N3O3 B13452571 tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is a compound widely used in organic synthesis. It is known for its role in various chemical reactions and its applications in scientific research. This compound is characterized by its diazo group, which makes it highly reactive and useful in a variety of chemical transformations.
Métodos De Preparación
The synthesis of tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a diazo compound. One common method includes the use of Boc anhydride and ethanol, followed by the addition of a diazo compound under controlled conditions . The reaction mixture is usually cooled to low temperatures to ensure the stability of the diazo group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can be substituted with other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted carbamates and other functionalized compounds .
Aplicaciones Científicas De Investigación
Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is used in various scientific research applications, including:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate involves the reactivity of the diazo group. This group can participate in various chemical transformations, including cycloadditions and insertions into C-H bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler compound without the diazo group, used in similar applications but with different reactivity.
Tert-butyl N-[(1R,3R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate: Another carbamate derivative with different functional groups and reactivity.
The uniqueness of this compound lies in its diazo group, which provides a wide range of reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H19N3O3 |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C11H19N3O3/c1-7(2)9(8(15)6-13-12)14-10(16)17-11(3,4)5/h6-7,9H,1-5H3,(H,14,16)/t9-/m1/s1 |
Clave InChI |
MVBGZQZSRUYVPP-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


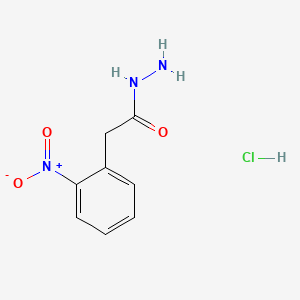
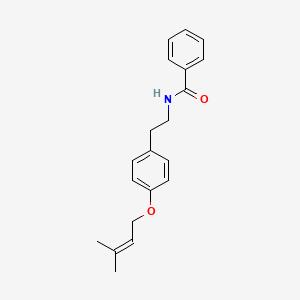
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
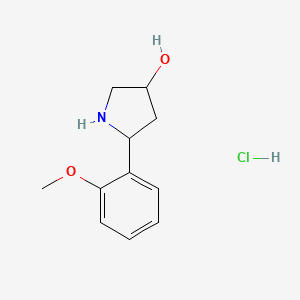
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
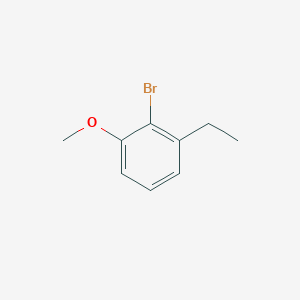

![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
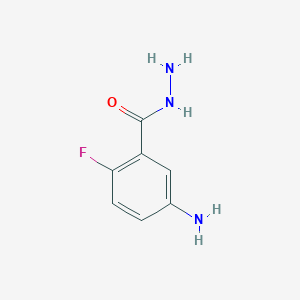

![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
